molecular formula C10H17N B15132438 7-Methylenebicyclo[3.3.1]nonan-3-amine CAS No. 872598-40-8

7-Methylenebicyclo[3.3.1]nonan-3-amine

Cat. No.: B15132438
CAS No.: 872598-40-8
M. Wt: 151.25 g/mol
InChI Key: JKGZEVNFWGBTTG-UHFFFAOYSA-N
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Description

7-Methylenebicyclo[3.3.1]nonan-3-amine is a chemical compound of significant interest in advanced organic and medicinal chemistry research. It features a bridged bicyclic [3.3.1]nonane scaffold, a structure known for its rigidity and three-dimensionality, which is valuable in the design of novel molecular frameworks . The core structure is substituted with a methylene group at the 7-position and a reactive amine group at the 3-position. The primary amine functionality makes this compound a versatile building block for synthesizing a wide range of derivatives, such as amides, imines, and complex molecular architectures. Researchers can leverage this scaffold in developing new ligands, catalysts, and pharmacophores. The rigid bicyclo[3.3.1]nonane core is a subject of study in fragrance and flavor chemistry, suggesting potential applications in the design of novel olfactive molecules . This product is intended for research and development use in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate precautions, referring to the material safety data sheet for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methylidenebicyclo[3.3.1]nonan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N/c1-7-2-8-4-9(3-7)6-10(11)5-8/h8-10H,1-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGZEVNFWGBTTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CC(C1)CC(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201273121
Record name Bicyclo[3.3.1]nonan-3-amine, 7-methylene-
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Molecular Weight

151.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872598-40-8
Record name Bicyclo[3.3.1]nonan-3-amine, 7-methylene-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872598-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[3.3.1]nonan-3-amine, 7-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201273121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 7 Methylenebicyclo 3.3.1 Nonan 3 Amine and Its Precursors

Strategies for Constructing the Bicyclo[3.3.1]nonane Core

The assembly of the bicyclo[3.3.1]nonane skeleton is a significant challenge in organic synthesis, requiring precise control over stereochemistry. researchgate.net A variety of synthetic strategies have been developed, which can be broadly classified by the type of starting material and the nature of the cyclization or annulation reactions used to form the bicyclic system.

Total Synthesis Approaches from Acyclic, Monocyclic, and Bicyclic Starting Materials

The construction of the bicyclo[3.3.1]nonane framework can be achieved from starting materials of varying complexity.

Acyclic Precursors: One of the most efficient methods involves the "one-shot" synthesis from simple, acyclic substrates. A notable example is the condensation reaction between dimethyl 1,3-acetonedicarboxylate and enals. acs.org This process, often catalyzed by tetrabutylammonium fluoride (TBAF) or piperidine (B6355638), proceeds via a sequential Michael addition-intramolecular aldolization cascade to construct both fused rings of the bicyclo[3.3.1]nonane system in a single operation with high yields. acs.org

Monocyclic Precursors: A prevalent strategy involves the annulation of a second ring onto a pre-existing six-membered ring. Cyclohexanone and its derivatives are common monocyclic starting materials. rsc.orgresearchgate.net For instance, base-promoted tandem Michael addition-intramolecular aldolization reactions are well-documented for this purpose. rsc.org Similarly, the Robinson annulation, a classic method involving a Michael addition followed by an aldol (B89426) condensation, has been applied to 2-substituted cyclohex-2-enones to form the bicyclo[3.3.1]nonane system, with studies investigating the stereocontrol at the one-carbon bridge. wisc.eduacs.org

Bicyclic and Tricyclic Precursors: More complex starting materials can also be transformed into the bicyclo[3.3.1]nonane framework. A key precursor for 7-methylenebicyclo[3.3.1]nonan-3-one is 1,3-adamantanediol. google.com This tricyclic diol undergoes a Grob-type ring-opening fragmentation to yield the desired bicyclic ketone. google.com In another approach, the rearrangement of 1-N,N-dichloroaminoadamantane using aluminum chloride, followed by hydrolysis, provides endo-7-aminomethyl-bicyclo[3.3.1]nonan-3-one, which serves as a versatile precursor for various 3- and 3,7-substituted bicyclo[3.3.1]nonanes. acs.org

Annulation Reactions for Bicyclo[3.3.1]nonane Formation

Annulation, or ring-forming, reactions are central to the synthesis of the bicyclo[3.3.1]nonane core. These methods typically involve the formation of two new bonds to create the second ring of the bicyclic system.

Domino Michael-Aldol annulations provide a powerful and direct route to functionalized bicyclo[3.3.1]nonanes. rsc.org This one-pot procedure typically involves the reaction of cycloalkane-1,3-diones with α,β-unsaturated aldehydes (enals). ucl.ac.ukrsc.orgucl.ac.uk The reaction cascade is initiated by a Michael addition of the dione to the enal, followed by an intramolecular aldol condensation to close the second ring, affording 6-hydroxybicyclo[3.3.1]nonane-2,9-diones. rsc.org The stereochemical outcome of the reaction can often be controlled by the choice of solvent, base, and temperature. rsc.org A related and widely used method is the Robinson annulation, which has been investigated for the stereocontrolled synthesis of bicyclo[3.3.1]nonanes from 2-substituted cyclohex-2-enones. wisc.edu

ReactantsKey ConditionsProduct TypeReference
Cycloalkane-1,3-diones + EnalsBase catalyst (e.g., piperidine, TBAF)6-Hydroxybicyclo[3.3.1]nonane-2,9-diones rsc.org
2-Substituted cyclohex-2-enones + Active methylene (B1212753) compounds (e.g., β-keto esters)Base-catalyzedSubstituted bicyclo[3.3.1]nonanes wisc.edu
β-keto thiolesters/sulfones + Acrylate derivativesBase-catalyzed Michael addition, then acid-catalyzed aldol condensationβ,γ-Unsaturated bicyclo[3.3.1]nonenones rsc.orgresearchgate.net
Diketones + Methyl acroleinAcid-catalyzed (TfOH or TMSOTf)Bicyclo[3.3.1]nonenones rsc.org

The Mannich reaction is a powerful tool for C-C bond formation and is particularly useful for synthesizing nitrogen-containing bicyclic systems, known as azabicyclo[3.3.1]nonanes. rsc.org A novel one-pot tandem Mannich annulation has been developed using aromatic ketones, paraformaldehyde, and dimethylamine to produce 3-azabicyclo[3.3.1]nonane derivatives in good yields. rsc.org This represents a facile method for accessing this scaffold directly from readily available starting materials. rsc.org The Mannich reaction is considered one of the simplest and most convenient methods for the synthesis of 3-aza- and 3,7-diazabicyclo[3.3.1]nonan-9-ones (bispidinones). semanticscholar.org Chiral bicyclo[3.3.1]nonane scaffolds have also been synthesized via one-pot Mannich reactions. nih.gov

ReactantsReaction TypeProduct TypeReference
Aromatic ketones + Paraformaldehyde + DimethylamineOne-pot tandem Mannich annulation3-Azabicyclo[3.3.1]nonane derivatives rsc.org
3-Oxo-2-arylhydrazonopropanals + Ammonium acetateDouble Mannich-type reaction2,3,6,7,9-Pentaazabicyclo[3.3.1]nonane derivatives nih.gov
4-Piperidone diester + Formaldehyde + MethylamineClassic Mannich condensation3,7-Diazabicyclo[3.3.1]nonan-9-one (Bispidinone) derivatives semanticscholar.org
β-Keto esters + DioxazepanesDouble Mannich reactionAzabicyclo[3.3.1]nonanes rsc.org

The bicyclo[3.3.1]nonane core can be formed through processes involving two consecutive condensation or addition reactions. For example, the synthesis of the 2,9-dioxabicyclo[3.3.1]nonane system, a core component of azaspiracid natural products, was achieved through a double intramolecular hetero-Michael addition (DIHMA). nih.gov In this highly diastereoselective process, a diol undergoes a tandem addition to an ynone, generating the bicyclic ketal. nih.gov Another strategy involves the reaction of dimethyl 3-oxoglutarate with 1,3-dicarbonyl compounds. rsc.org The reaction between carvone and ethyl acetoacetate is another example that leads to the formation of bicyclo[3.3.1]nonane moieties. rsc.org

Cycloaddition Reactions in Bicyclo[3.3.1]nonane Construction

Cycloaddition reactions, which involve the concerted or stepwise formation of a ring from two or more unsaturated molecules, are a versatile strategy for building the bicyclo[3.3.1]nonane framework. rsc.org A variety of cycloaddition types have been employed to access this structural motif. For instance, a nitrile oxide-allene cycloaddition has been uniquely applied in the synthesis of the core of Hypervolutin A. researchgate.netrsc.org

Another sophisticated approach involves a gallium trichloride-mediated cascade reaction of donor-acceptor cyclopropanes with 1,3-dienes. nih.gov This process proceeds through an ionic [2 + 4]-cycloaddition followed by a Friedel-Crafts-type cyclization to yield benzobicyclo[3.3.1]nonane derivatives. nih.gov Furthermore, phosphine-catalyzed domino reactions, such as a β′-addition/[4 + 4] cycloaddition sequence between β′-acetoxy allenoate and 2-acyl-3-methyl-acrylonitrile, have been developed to provide access to related 2-oxabicyclo[3.3.1]nonane structures under mild conditions. acs.org

Reaction TypeReactantsProduct TypeReference
Nitrile oxide-allene cycloadditionNitrile oxides + AllenesBicyclo[3.3.1]nonane-containing tricycle researchgate.netrsc.org
Cascade [2+4]-cycloaddition/[4+2]-annulationDonor-acceptor cyclopropanes + 1,3-DienesBenzobicyclo[3.3.1]nonane derivatives nih.gov
β′-Addition/[4+4] cycloadditionβ′-Acetoxy allenoate + 2-Acyl-3-methyl-acrylonitrile2-Oxabicyclo[3.3.1]nonane derivatives acs.org
[3+2] Cycloadditionα-Cinnamoyl ketene-S,S-acetals + Oxalyl chlorideHighly functionalized bicyclo[3.3.1]nonanes (via tandem double cyclization of intermediate) acs.org

Ring Opening and Ring Expansion Strategies for Bicyclo[3.3.1]nonane Derivatives

The construction of the bicyclo[3.3.1]nonane core can be achieved through various synthetic strategies, which are broadly categorized into intra- and intermolecular C–C or C–X bond formations, and ring opening or ring expansion reactions. rsc.org Ring expansion strategies, for instance, have been employed to construct the bicyclo[3.3.1]nonane framework, as demonstrated in the synthesis of garsubellin A. nih.gov A key step in this synthesis involved an oxidative ring expansion to create the core bicyclic system. nih.gov Another approach involves the fragmentation of larger, more complex ring systems. A prominent example is the cleavage of adamantane (B196018) derivatives to yield functionalized bicyclo[3.3.1]nonanes. rsc.orgtandfonline.com This particular strategy is highly relevant to the synthesis of 7-methylenebicyclo[3.3.1]nonan-3-one, a crucial precursor to the target amine. tandfonline.com

Synthesis of 7-Methylenebicyclo[3.3.1]nonan-3-one as a Key Intermediate

7-Methylenebicyclo[3.3.1]nonan-3-one is a versatile intermediate used in the synthesis of various functionalized adamantanes. tandfonline.com Its structure contains two key functional groups—an exocyclic methylene and a carbonyl group—which allow for characteristic transannular reactions. tandfonline.com The synthesis of this key intermediate is a critical step in the pathway to 7-Methylenebicyclo[3.3.1]nonan-3-amine.

A practical and efficient method for synthesizing 7-methylenebicyclo[3.3.1]nonan-3-one involves the Grob fragmentation of 1,3-adamantanediol derivatives. tandfonline.comtandfonline.comub.edu This process typically begins with the selective oxyfunctionalization of 1-adamantanol to produce 1,3-adamantanediol. tandfonline.comtandfonline.comgoogle.com The diol is then activated, often by conversion to a ditosylate, which subsequently undergoes fragmentation to yield the target bicyclic ketone. ub.eduthieme-connect.de

The synthesis starts from commercially available adamantane-1,3-diol, which is treated with p-toluenesulfonyl chloride (TsCl) in pyridine. ub.eduthieme-connect.de This reaction forms the corresponding ditosylate, which, upon heating, undergoes a Grob-type ring-opening reaction to afford 7-methylenebicyclo[3.3.1]nonan-3-one. google.comthieme-connect.de This fragmentation pathway provides an effective route to the key ketone intermediate, which serves as the starting material for subsequent amination reactions. thieme-connect.comthieme-connect.comresearchgate.net

Starting MaterialReagentsProductYieldReference
1,3-Adamantanediol1. TsCl, Pyridine7-Methylenebicyclo[3.3.1]nonan-3-oneNot specified thieme-connect.de
1-Adamantanol1. RuCl₃, NaIO₄2. Fragmentation7-Methylenebicyclo[3.3.1]nonan-3-one92% (for diol) tandfonline.com

This table summarizes the Grob fragmentation approach to the key ketone intermediate.

While Grob fragmentation is a primary method, other routes to 7-methylenebicyclo[3.3.1]nonan-3-one have been reported. An earlier method involved the alkaline-induced fragmentation of 1,3-dibromoadamantane; however, this process requires the use of a steel bomb. tandfonline.com Another alternative synthesis involves the ozonolysis of 3-methylenebicyclo[3.3.1]nonane, which can also yield the desired ketone. jst.go.jp These methods, though less common than the Grob fragmentation, represent alternative strategies for accessing this important synthetic intermediate.

Conversion of 7-Methylenebicyclo[3.3.1]nonan-3-one to this compound and its Derivatives

The final stage of the synthesis involves the conversion of the ketone functional group in 7-methylenebicyclo[3.3.1]nonan-3-one into an amine. This transformation is primarily achieved through two key methodologies: aza-Prins cyclization strategies and reductive amination protocols.

An efficient pathway to 1-aminoadamantane derivatives, which are structurally related to the target amine, proceeds through an acid-promoted aza-Prins cyclization. thieme-connect.comthieme-connect.comresearchgate.net This strategy first involves the conversion of 7-methylenebicyclo[3.3.1]nonan-3-one to its corresponding oxime by reaction with hydroxylamine (B1172632) hydrochloride. thieme-connect.dethieme-connect.com

The resulting 7-methylenebicyclo[3.3.1]nonan-3-one oxime then undergoes an acid-promoted aza-Prins cyclization. thieme-connect.comthieme-connect.com This transannular reaction is typically promoted by a Lewis acid, such as scandium(III) triflate (Sc(OTf)₃), and proceeds to form various 3-substituted 1-(alkoxyamino)adamantanes. thieme-connect.comthieme-connect.com The final step in this sequence is the reduction of the resulting alkoxyamine intermediates to furnish the desired 1-aminoadamantane derivatives. thieme-connect.comthieme-connect.comthieme-connect.com This method allows for the expedient synthesis of not only 3-substituted 1-aminoadamantanes but also chiral 2,5-disubstituted derivatives. thieme-connect.comthieme-connect.com

SubstrateCatalystNucleophile/SolventProduct TypeYieldReference
Ene-oximeSc(OTf)₃Benzyl (B1604629) alcohol1-(Benzyloxyamino)adamantane93% thieme-connect.com
Ene-oximeSc(OTf)₃Trifluoroacetic acid3-((Benzyloxy)amino)adamantan-1-yl 2,2,2-trifluoroacetate94% thieme-connect.com
Ene-oximeSc(OTf)₃Benzyl alcoholO-Benzyl-N-(3-(benzyloxy)adamantan-1-yl)hydroxylamine88% thieme-connect.com

This table illustrates the scope of the aza-Prins cyclization with various nucleophiles.

Direct conversion of 7-methylenebicyclo[3.3.1]nonan-3-one to the corresponding amine can be accomplished via reductive amination. A common approach involves the initial formation of an oxime from the ketone. thieme-connect.comresearchgate.net The oxime is then reduced to the primary amine.

One specific protocol involves the reduction of 7-methylenebicyclo[3.3.1]nonan-3-one oxime using sodium borohydride (B1222165) (NaBH₄) in the presence of molybdenum(VI) oxide (MoO₃) in methanol. thieme-connect.de This reaction yields this compound. thieme-connect.de For purification and handling purposes, the resulting amine is often protected in situ, for example, by reacting it with benzyl chloroformate (CbzCl) to form the corresponding carbamate. thieme-connect.de Furthermore, the alkoxyamines produced from the aza-Prins cyclization pathway must also undergo a final reduction step to yield the free amine, a process that is integral to that synthetic route. thieme-connect.comthieme-connect.com

Functional Group Interconversion at the Bridgehead Amine Position

The bicyclo[3.3.1]nonane skeleton features two bridgehead positions at C1 and C5. The amine group in the parent compound, this compound, is located at the C3 position, which is not a bridgehead carbon. However, the synthesis of derivatives may involve the introduction or manipulation of functional groups at the bridgehead positions.

Functional group interconversion directly at a bridgehead carbon of a bicyclic system is often challenging due to steric hindrance and the potential for strained intermediates. Bridgehead substituents are notably difficult to displace or transform. oregonstate.edu Nevertheless, certain reactions can be employed to modify these positions. For instance, once a functional group is installed, interconversion can sometimes be achieved through pathways involving free radical or carbanionic intermediates. core.ac.uk

While direct displacement is unfavorable, creating a bridgehead amine from another functional group is feasible. For example, a bridgehead carboxylic acid could be converted to an amine via a Curtius or Schmidt rearrangement. Conversely, converting a sterically hindered bridgehead amine into other functionalities would likely require harsh conditions or specialized reagents, proceeding through mechanisms that can accommodate the rigid framework of the bicyclic system.

Stereoselective Synthesis of this compound Derivatives

The construction of the bicyclo[3.3.1]nonane core with control over its stereochemistry is a significant area of research, driven by the prevalence of this scaffold in numerous natural products. researchgate.net

Enantioselective Approaches for Chiral Bicyclo[3.3.1]nonanes

Achieving enantioselectivity in the synthesis of bicyclo[3.3.1]nonanes is crucial for accessing biologically active molecules and chiral catalysts. nih.govlmaleidykla.lt Several powerful strategies have been developed to this end.

One prominent method involves the desymmetrizing Michael cyclization of 2,2-disubstituted cyclic 1,3-diketones that have a tethered electron-deficient alkene. This reaction, catalyzed by chiral phosphoric acids, can produce bicyclo[3.3.1]nonane structures with high enantioselectivity. rsc.orgnih.gov The bifunctional nature of the catalyst is believed to be critical for activating the substrate and controlling the stereochemical outcome, leading to products with three new stereogenic centers, including an all-carbon quaternary center. nih.gov

Another successful approach begins with a copper-catalyzed enantioselective reduction of a prochiral starting material like 4,4-dimethoxycyclohexa-2,5-dienone. nih.gov The resulting chiral aldehyde can then undergo intramolecular addition reactions, such as a SmI₂-mediated reductive cyclization or a base-promoted aldol reaction, to form the chiral bicyclo[3.3.1]nonane scaffold as a single diastereomer. nih.gov The chirality of the final product can be determined by the choice of chiral ligand used in the initial reduction step. nih.gov

The synthesis of chiral ionic liquids (CILs) based on the bicyclo[3.3.1]nonane framework represents another innovative strategy. Starting from optically active (+)-(1S,5S)-bicyclo[3.3.1]nonane-2,6-dione, a CIL can be prepared and subsequently used as a catalyst in asymmetric reactions, such as the Michael addition of diethyl malonate to chalcone, to induce enantioselectivity in the product. lmaleidykla.lt

Starting MaterialCatalyst/MethodProductYield (%)Enantiomeric Excess (ee %)Reference
2-(But-3-en-1-yl)-2-methylcyclohexane-1,3-dioneChiral Phosphoric AcidBicyclo[3.3.1]nonane derivative9194 nih.gov
2-Methyl-2-(3-phenylallyl)cyclohexane-1,3-dioneChiral Phosphoric AcidBicyclo[3.3.1]nonane derivative8593 nih.gov
4,4-Dimethoxycyclohexa-2,5-dienoneCopper-catalyzed enantioselective reductionChiral bicyclo[3.3.1]nonane scaffold-- nih.gov
(+)-(1S,5S)-bicyclo[3.3.1]nonane-2,6-dioneSynthesis of Chiral Ionic Liquid(+)-(S)-diethyl-2-(3-oxo-1,3-diphenylpropyl)malonate8135 lmaleidykla.lt

Diastereoselective Methods in Synthesis

Many synthetic routes to bicyclo[3.3.1]nonanes are designed to be highly diastereoselective, often yielding a single diastereomer. This control is essential for defining the relative stereochemistry of multiple stereocenters within the molecule.

Domino reactions are particularly effective for this purpose. For example, a domino Michael-aldol annulation between cycloalkane-1,3-diones and enals provides a direct route to functionalized bicyclo[3.3.1]nonane derivatives. rsc.org The relative configuration of the resulting hydroxyl and substituent groups can, in some cases, be influenced by the choice of solvent, base, and temperature, allowing for selective formation of a particular diastereomer. rsc.org

Highly diastereoselective cyclizations are also key in the synthesis of complex natural products. A single-step, diastereoselective cyclization has been used to construct the bicyclo[3.3.1]nonane core of garsubellin A. acs.org Similarly, the enantioselective methods described previously, such as the chiral phosphoric acid-catalyzed Michael cyclizations and the intramolecular additions following copper-catalyzed reductions, also proceed with high levels of diastereoselectivity, typically yielding the product as a single diastereomer. nih.govnih.gov

Furthermore, the asymmetric cleavage of prochiral precursors like 9-azabicyclo[3.3.1]nonan-3-one can be used to generate chiral piperidine derivatives, which are valuable intermediates for the synthesis of alkaloids. rsc.org This approach leverages the inherent stereochemistry of the bicyclic system to produce enantiomerically enriched building blocks. rsc.org

Reaction TypeSubstratesConditionsOutcomeReference
Michael CyclizationEnone dionesChiral Phosphoric AcidSingle diastereomer isolated nih.gov
Intramolecular AdditionChiral aldehydeSmI₂ or Base-promotedSynthesized as single diastereomers nih.gov
Single-Step CyclizationPhloroglucin derivative-Highly diastereoselective formation of bicyclo[3.3.1]nonane core acs.org
Domino Michael-Aldol AnnulationCycloalkane-1,3-diones and enalsSolvent/base/temperature variationRelative configuration can be controlled rsc.org

Reaction Mechanisms and Transformations Involving 7 Methylenebicyclo 3.3.1 Nonan 3 Amine and Its Precursors

Transannular Cyclization Reactions within Bicyclo[3.3.1]nonane Systems

Transannular cyclizations are intramolecular reactions that form a new bond across a ring. In the bicyclo[3.3.1]nonane system, the preferred dual chair conformation brings the carbon atoms at positions 3 and 7 into close proximity, enabling bond formation between them under various conditions to form tricyclic products.

Electrophilic Additions and Cyclizations

Precursors such as 7-methylenebicyclo[3.3.1]nonan-3-one readily undergo electrophilic transannular cyclization to yield 1,3-difunctionalized adamantane (B196018) derivatives. This transformation is initiated by an electrophile attacking the exocyclic double bond, which triggers a cyclization cascade.

The reaction of 7-methylenebicyclo[3.3.1]nonan-3-one with various nucleophiles under Lewis acid catalysis demonstrates the versatility of this approach. For instance, treatment with benzene (B151609) in the presence of a Lewis acid like aluminum chloride leads to the formation of 1,3-diphenyladamantane. The proposed mechanism involves the activation of the ketone by the Lewis acid, followed by the intramolecular attack of the methylene (B1212753) group's π-bond on the carbonyl carbon. This forms a stable tertiary adamantyl cation, which then undergoes a Friedel-Crafts reaction with benzene to yield the final product.

A variety of π- and N-nucleophiles can be employed in this cyclization, as summarized in the table below.

Table 1: Electrophilic Cyclization of 7-Methylenebicyclo[3.3.1]nonan-3-one with Various Nucleophiles

NucleophileCatalystProduct
BenzeneAlCl₃1,3-Diphenyladamantane
Trimethylsilyl cyanideZnI₂3-Trimethylsiloxyadamantyl isocyanide
Trimethylsilyl azideZnI₂3-Trimethylsiloxyadamantyl azide
AllyltrimethylsilaneTiCl₄1-Allyl-3-trimethylsiloxyadamantane
Silyl enol ether of acetophenoneTiCl₄1-(Phenacyl)-3-trimethylsiloxyadamantane

Similarly, the electrophilic addition of halogens to dienes of the bicyclo[3.3.1]nonane series, such as 3,7-dimethylenebicyclo[3.3.1]nonane, results in transannular cyclization to form 1,3-disubstituted adamantanes. researchgate.netresearchgate.net The reaction with bromine, for example, proceeds through a molecular-ionic mechanism, forming intermediate charge-transfer complexes. researchgate.net

Radical-Mediated Cyclizations and Reductive Processes

Radical-mediated pathways also facilitate transannular cyclizations within the bicyclo[3.3.1]nonane system. For instance, the transformation of 3,7-dimethylenebicyclo[3.3.1]nonane into substituted noradamantanes can be achieved via a radical-mediated pathway. rsc.org When exposed to UV radiation or copper catalysis with polyfluoroalkyl iodides (RFI), the corresponding noradamantanes are formed in high yields. conicet.gov.aruni-giessen.de

The mechanism involves the initial formation of a polyfluoroalkyl radical (RF•), which then adds to one of the exocyclic methylene groups of the bicyclo[3.3.1]nonane derivative. conicet.gov.ar This is followed by a kinetically favored 5-exo-trig cyclization, leading to the formation of the noradamantane skeleton. uni-giessen.de While a 6-endo-trig cyclization could potentially lead to the thermodynamically more stable adamantane product, the energy barrier is significantly higher. rsc.org

Reductive processes are key to converting precursors into 7-methylenebicyclo[3.3.1]nonan-3-amine. The oxime of 7-methylenebicyclo[3.3.1]nonan-3-one can be reduced to the corresponding amine. google.com This reduction can be carried out using reagents like sodium borohydride (B1222165) in the presence of molybdenum(VI) oxide, which chemoselectively reduces the oxime functionality.

Acid-Catalyzed Rearrangements and Cyclizations

Acid-catalyzed reactions of 7-methylenebicyclo[3.3.1]nonan-3-one and its derivatives provide an efficient route to adamantane structures. A notable example is the aza-Prins cyclization of 7-methylenebicyclo[3.3.1]nonan-3-one oximes. thieme-connect.com This reaction serves as an expedient method for synthesizing 1-aminoadamantane (amantadine) derivatives. thieme-connect.com

The reaction is typically promoted by a Lewis acid, such as scandium(III) triflate (Sc(OTf)₃). The mechanism is initiated by the coordination of the acid to the oxime's nitrogen or oxygen atom. This activation facilitates the intramolecular nucleophilic attack of the 7-methylene group onto the C3 carbon, forming a bridged carbocation. This intermediate rapidly rearranges to the highly stable 1-adamantyl cation, which is then trapped by a nucleophile present in the reaction mixture to yield a 3-substituted 1-(alkoxyamino)adamantane. thieme-connect.com Subsequent reduction of the N-O bond furnishes the final 1-aminoadamantane derivative. thieme-connect.com

Table 2: Aza-Prins Cyclization of 7-Methylenebicyclo[3.3.1]nonan-3-one Oxime Derivatives

Oxime Substituent (on O)Nucleophile SourceCatalystFinal Adamantane C3-SubstituentYield
Benzyl (B1604629)ThiophenolSc(OTf)₃Phenylthio88%
BenzylBenzyl alcoholSc(OTf)₃Benzyloxy88%
BenzylAllyltrimethylsilaneSc(OTf)₃Allyl81%
BenzylTMSN₃Sc(OTf)₃Azido-
BenzylTMSBrSc(OTf)₃Bromo79%

Data sourced from Kuga et al. (2018) thieme-connect.com

Skeletal Rearrangements

In addition to cyclizations, the bicyclo[3.3.1]nonane skeleton and its derivatives can undergo significant rearrangements, often driven by the formation of more thermodynamically stable polycyclic systems.

Protoadamantane-Adamantane Rearrangements

The protoadamantane-adamantane rearrangement is a key transformation in the synthesis of various substituted adamantanes. nih.gov The bicyclo[3.3.1]nonane framework is structurally related to both protoadamantane (B92536) and adamantane. Under acidic conditions, carbocationic intermediates formed from bicyclo[3.3.1]nonane precursors can rearrange to the exceptionally stable adamantane cage. sciencemadness.org

For example, the solvolysis of noradamantane derivatives, which can be accessed from bicyclo[3.3.1]nonane systems, proceeds rapidly via rearrangement to the 1-adamantyl cation. nih.gov The driving force for this rearrangement is the significant release of ring strain. nih.gov While direct protoadamantane-adamantane rearrangement from this compound itself is not the primary pathway, the principle underlines the thermodynamic driving force favouring the adamantane skeleton in many of the acid-catalyzed cyclizations discussed previously.

Isomerization Reactions

The exocyclic methylene group in 7-methylenebicyclo[3.3.1]nonane precursors can be isomerized to the more stable endocyclic, trisubstituted alkene. This transformation is typically catalyzed by transition metals, such as palladium. nih.gov

The isomerization of 1,5-dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one has been shown to proceed efficiently using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. nih.gov Although hydrogen is required for the reaction to proceed, hydrogenation of the double bonds is a competing side reaction. The proposed mechanism involves the coordination of the alkene to the palladium hydride species, followed by migratory insertion to form a palladium-alkyl intermediate. A subsequent β-hydride elimination can then regenerate the alkene with the double bond in the new, more stable position. nih.gov All steps in this process are reversible, and the final product ratio is determined by the thermodynamic stabilities of the isomers. nih.gov

Nucleophilic and Electrophilic Reactivity at Bridgehead and Olefinic Positions

The reactivity of the 7-methylenebicyclo[3.3.1]nonane system is dominated by the interaction between the C3 and C7 positions. The exocyclic double bond at C7 serves as an internal nucleophile, readily participating in cyclization reactions initiated by electrophilic activation at or near the C3 position.

A prominent example of this reactivity is the aza-Prins cyclization of 7-methylenebicyclo[3.3.1]nonan-3-one oximes, which are the immediate precursors to this compound. thieme-connect.com This acid-promoted reaction provides an efficient route to 1-aminoadamantane derivatives. The reaction is initiated by the protonation of the oxime, which then triggers an intramolecular cyclization. The nucleophilic C7-methylene group attacks the electron-deficient nitrogen, leading to the formation of a stable adamantyl bridgehead carbocation. This cation is subsequently trapped by various nucleophiles present in the reaction medium, yielding 3-substituted 1-(alkoxyamino)adamantanes. thieme-connect.com The subsequent reduction of these alkoxyamines affords the corresponding 1-aminoadamantane products.

This transformation underscores the nucleophilic character of the olefinic position, which is crucial for the construction of the adamantane cage. The versatility of this reaction is demonstrated by the range of nucleophiles that can be incorporated at the C3 position of the newly formed adamantane ring.

Table 1: Aza-Prins Cyclization of 7-Methylenebicyclo[3.3.1]nonan-3-one O-benzyl Oxime to 3-Substituted 1-((Benzyloxy)amino)adamantanes thieme-connect.com
Reagent/NucleophileProductYield (%)
TFA3-((Benzyloxy)amino)adamantan-1-yl 2,2,2-trifluoroacetate94
CbzCl, Et3NBenzyl (3-((benzyloxy)amino)adamantan-1-yl)carbamate88
PhenolO-Benzyl-N-(3-phenyloxyadamantan-1-yl)hydroxylamine32

Furthermore, the electrophilic reactivity of the olefinic bond is evident in related systems. For instance, the transannular bromination of 3,7-dimethylenebicyclo[3.3.1]nonane in nonpolar solvents proceeds with the addition of bromine across both double bonds to form 1-bromomethyl-3-bromoadamantane. researchgate.net This type of electrophilic addition followed by cyclization is a characteristic reaction for dienes within the bicyclo[3.3.1]nonane series, highlighting the propensity of the olefinic positions to engage in cage-forming reactions. researchgate.netmdpi.com

Oxidative Transformations and Radical Chemistry Related to Synthesis

Radical-initiated reactions also play a significant role in the chemistry of the 7-methylenebicyclo[3.3.1]nonane framework, often leading to transannular cyclization products. The ketone precursor, 7-methylenebicyclo[3.3.1]nonan-3-one, is a key substrate for such transformations.

One of the most studied radical reactions is the electroreductive intramolecular coupling of 7-methylenebicyclo[3.3.1]nonan-3-one. acs.orgacs.org In this process, the carbonyl group is reduced via a single-electron transfer to form a ketyl radical anion. This radical intermediate then undergoes an intramolecular cyclization by attacking the olefinic double bond at the C7 position. The resulting radical anion is subsequently protonated to yield a 1-methyladamantan-2-ol, demonstrating a regio- and stereoselective transannular reaction. acs.org

The synthesis of this compound derivatives is also linked to oxidative processes. For example, the development of azaadamantane-nitroxyl-radical-type oxidation catalysts, such as 1-Me-AZADO, utilizes a derivative of the target amine. thieme-connect.de The synthesis begins with Benzyl (7-methylenebicyclo[3.3.1]nonan-3-yl)carbamate, a protected form of the amine. This precursor undergoes an intramolecular hydroamination under anhydrous acidic conditions, which results in the formation of the 2-azaadamantane (B3153908) core. Subsequent oxidation of the secondary amine within this cage structure produces the stable nitroxyl (B88944) radical, which is a highly active oxidation catalyst. thieme-connect.de

Radical cyclizations are not limited to electrochemistry. The reaction of related dienes, such as 3,7-dimethylenebicyclo[3.3.1]nonane, with radical agents like pentafluoro-λ6-sulfanyl chloride (SF5Cl) under UV irradiation leads to high yields of SF5-substituted noradamantane derivatives through a radical transannular cyclization mechanism. researchgate.net This further illustrates the tendency of the bicyclo[3.3.1]nonane system containing exocyclic methylene groups to undergo radical-mediated cage-forming reactions.

Table 2: Radical-Mediated Transannular Cyclizations of 7-Methylenebicyclo[3.3.1]nonan-3-one and Related Compounds
SubstrateReagents/ConditionsProduct TypeReference
7-Methylenebicyclo[3.3.1]nonan-3-oneElectroreduction (Et4NOTs, DMF)Adamantane tertiary alcohol acs.org
Benzyl (7-Methylenebicyclo[3.3.1]nonan-3-yl)carbamate1. Triflic acid (intramolecular hydroamination) 2. mCPBA/Na2WO4 (oxidation)Azaadamantane nitroxyl radical thieme-connect.de
3,7-Dimethylenebicyclo[3.3.1]nonaneSF5Cl, UV irradiationSF5-substituted noradamantane researchgate.net

Emerging Research Directions and Potential Applications of 7 Methylenebicyclo 3.3.1 Nonan 3 Amine Scaffolds in Chemical Science

Development of Novel Functional Materials and Molecular Architectures

The bicyclo[3.3.1]nonane skeleton is a robust building block for constructing novel molecular architectures and functional materials. Its derivatives are noted for their use in creating lattice inclusion hosts and crown ethers. The distinct V-shape of the bicyclic system, which can be further modified by fusing it with aromatic or heteroaromatic units, provides a pre-organized structure for creating specific molecular arrangements. vu.lt

The unique geometry and chirality that can be introduced by functionalizing the bicyclic core are key features for designing advanced materials. vu.lt While applications of the broader bicyclo[3.3.1]nonane class are established in areas like asymmetric catalysis and supramolecular chemistry, the specific 7-methylene-3-amino derivative represents a promising, yet less explored, synthon. researchgate.net The presence of the amine and methylene (B1212753) groups offers orthogonal handles for polymerization or for grafting onto surfaces, suggesting potential in the development of specialized polymers, films, or chromatographic stationary phases where a well-defined three-dimensional structure is advantageous.

Application in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry relies on non-covalent interactions to form complex, self-assembling systems. The rigid bicyclo[3.3.1]nonane framework is an excellent candidate for this field because it reduces the conformational flexibility of molecules, allowing for more predictable and stable assemblies. vu.ltlu.se Derivatives of this scaffold have been successfully used to create synthetic receptors and to build well-defined tubular and cyclic aggregates through hydrogen bonding. lu.se

The unique V-shape of the bicyclo[3.3.1]nonane core can be exploited to create defined cavities for host-guest chemistry. vu.lt The 7-Methylenebicyclo[3.3.1]nonan-3-amine scaffold, with its strategically positioned amine group, is particularly suited for constructing synthons that can participate in programmed hydrogen-bonding networks. vu.lt These features enable the design of cleft-like molecules capable of selective recognition of guest molecules or of self-assembling into larger, ordered structures like helical tubulates. vu.ltacs.org The combination of the rigid frame and the hydrogen-bonding amine group makes it a valuable component for designing complex supramolecular architectures. researchgate.net

Precursors for Complex Natural Products and Advanced Synthetic Targets

The bicyclo[3.3.1]nonane architecture is a privileged motif found in over 1,000 natural products, including alkaloids, terpenes, and polyketides. researchgate.net This makes its derivatives, such as this compound, valuable precursors for the total synthesis of complex bioactive molecules. rsc.org

A significant application of this scaffold is in the synthesis of adamantane (B196018) derivatives. The precursor, 7-methylenebicyclo[3.3.1]nonan-3-one oxime, undergoes an efficient acid-promoted aza-Prins cyclization to form the adamantane core. thieme-connect.commdpi.com This strategy provides an expedient route to 1-aminoadamantane (amantadine) and its derivatives, which are important synthetic pharmaceutical targets. thieme-connect.comresearchgate.net The reaction demonstrates the utility of the bicyclic system in constructing complex, cage-like tricyclic structures. Given the prevalence of the bicyclo[3.3.1]nonane core in nature, this scaffold is a key intermediate for accessing not only synthetic targets but also for developing strategies toward various natural products. researchgate.netrsc.org

Table 1: Synthetic Transformations of the 7-Methylenebicyclo[3.3.1]nonane Scaffold

Starting Material Reaction Product Type Application Reference
7-Methylenebicyclo[3.3.1]nonan-3-one Oxime Acid-promoted aza-Prins cyclization 1-Aminoadamantane Derivatives Advanced Synthetic Targets thieme-connect.com
7-Methylenebicyclo[3.3.1]nonan-3-one Condensation with N-methyl hydroxylamine (B1172632), then 1,3-dipolar cycloaddition Annulated Adamantane Complex Synthetic Intermediates mdpi.com
Benzyl (B1604629) (7-Methylenebicyclo[3.3.1]nonan-3-yl)carbamate Intramolecular Cyclization N-Cbz-2-azaadamantane Precursor for Organocatalysts thieme-connect.de

Role in Chemical Space Exploration and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse, three-dimensional molecules to explore new areas of chemical space for drug discovery and chemical biology. The rigid, non-planar nature of the bicyclo[3.3.1]nonane scaffold makes it an ideal starting point for generating libraries of sp³-rich compounds, moving away from the flat molecules that dominate traditional compound collections. frontiersin.org

The this compound scaffold and its precursors are well-suited for DOS strategies. The ketone and oxime precursors can be readily diversified, and subsequent intramolecular cyclization reactions lead to a variety of distinct polycyclic frameworks. frontiersin.orgnih.gov For example, the synthesis of a wide range of substituted 1-aminoadamantane derivatives from 7-methylenebicyclo[3.3.1]nonan-3-one oxime highlights the potential for creating a library of related, yet diverse, cage-like molecules. thieme-connect.comresearchgate.net Such approaches allow for the systematic exploration of the structure-activity relationships of complex molecules derived from a common, three-dimensional core. nih.gov

Design and Investigation of Organocatalysts and Other Catalytic Systems based on the Scaffold

One of the most developed applications of the this compound framework is in the field of organocatalysis. The amine itself, or its direct precursors, serves as a key intermediate in the synthesis of highly active azaadamantane-based nitroxyl (B88944) radical catalysts. thieme-connect.de

Specifically, 7-methylenebicyclo[3.3.1]nonan-3-one oxime is converted into benzyl (7-methylenebicyclo[3.3.1]nonan-3-yl)carbamate, which then undergoes intramolecular cyclization to form the 2-azaadamantane (B3153908) core. thieme-connect.de Subsequent oxidation yields catalysts like 1-Me-AZADO. These catalysts are highly efficient for the aerobic oxidation of alcohols under mild conditions. researchgate.net The rigid adamantane-like structure, derived directly from the bicyclo[3.3.1]nonane scaffold, stabilizes the reactive nitroxyl radical, leading to enhanced catalytic activity compared to less constrained catalysts like TEMPO. researchgate.net The development of these catalytic systems showcases a practical and high-impact application of the unique structural features of the 7-methylenebicyclo[3.3.1]nonane framework. researchgate.net

Table 2: Organocatalysts Derived from the 7-Methylenebicyclo[3.3.1]nonane Scaffold

Precursor Key Transformation Catalyst Type Name Application Reference
7-Methylenebicyclo[3.3.1]nonan-3-one Oxime Reduction, Protection, Cyclization, Oxidation Azaadamantane N-Oxyl 1-Me-AZADO Aerobic Oxidation of Alcohols thieme-connect.de
7-Methylenebicyclo[3.3.1]nonan-3-one Oxime Aza-Prins Cyclization Alkoxyamine Precatalyst Chiral 4-oxa-5-azahomoadamantanes Enantioselective Oxidative Kinetic Resolution of Alcohols researchgate.net

Fundamental Research into Analogues for Chemical Biology Studies

The bicyclo[3.3.1]nonane system serves as a rigid template for designing ligands that can interact with biological targets. Its conformationally restricted nature helps in elucidating the specific three-dimensional pharmacophores required for biological activity. Analogues based on this scaffold have been investigated as ligands for targets such as the estrogen receptor, demonstrating the utility of this framework in medicinal chemistry. nih.gov

Furthermore, related heterocyclic analogues like 1,4-diazabicyclo[3.3.1]nonanes have been synthesized as structurally constrained molecules to probe interactions with monoamine transporters, which are important in neuroscience. nih.gov Given that this compound combines a rigid 3D core with a primary amine—a common feature in many bioactive molecules—it represents a valuable building block for creating novel analogues for chemical biology studies. These analogues could be used as molecular probes to investigate biological processes or as starting points for the development of new therapeutic agents.

Q & A

Q. What are the established synthetic routes for 7-methylenebicyclo[3.3.1]nonan-3-amine, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically begins with endo-7-aminomethylbicyclo[3.3.1]nonan-3-one as a precursor. Key steps include:

  • Rearrangement with AlCl₃ : Achieves high yields (~70–85%) by facilitating ring-opening and reconfiguration of the bicyclic framework .
  • Acid Hydrolysis : Converts intermediates into the final amine product.
  • Substitution Reactions : Introduce methylene groups at the 3-position using alkylating agents.

Q. Optimization Strategies :

  • Use Design of Experiments (DoE) to test variables (e.g., temperature, catalyst loading) .
  • Monitor reaction progress via thin-layer chromatography (TLC) and NMR spectroscopy .

Q. Table 1. Synthesis Conditions and Yields

StepCatalyst/ReagentTemperature (°C)Yield (%)Reference
AlCl₃ RearrangementAluminum Chloride80–10070–85
Acid HydrolysisHCl/H₂SO₄25–4065–75

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Resolves bicyclic structure and substituent positions (e.g., methylene groups at C3 and C7) .
    • 2D NMR (COSY, HSQC) : Confirms spatial relationships between protons and carbons.
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., EI-MS for fragmentation patterns) .
  • Infrared (IR) Spectroscopy : Identifies amine (–NH₂) and methylene (–CH₂–) functional groups.

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Models electron distribution to predict sites for electrophilic/nucleophilic attack .
  • Molecular Dynamics (MD) Simulations : Assess stability under varying solvents or temperatures.
  • Software Tools : Gaussian, ORCA, or NWChem for energy minimization and transition-state analysis .

Q. Example Workflow :

Optimize geometry using B3LYP/6-31G(d).

Calculate Fukui indices to identify reactive centers.

Validate with experimental kinetic data .

Q. How can contradictions in reaction data (e.g., unexpected byproducts) be resolved?

Methodological Answer:

  • Mechanistic Hypothesis Testing :
    • Use isotopic labeling (e.g., ¹⁵N) to track amine group behavior .
    • Perform control experiments (e.g., omitting AlCl₃ to isolate rearrangement effects).
  • Cross-Validation :
    • Compare experimental NMR data with computational predictions .
    • Analyze byproducts via GC-MS or HPLC to identify structural deviations .

Q. What strategies are recommended for designing experiments to optimize reaction conditions for derivatives of this compound?

Methodological Answer:

  • Factorial Design : Systematically vary parameters (e.g., solvent polarity, catalyst type) to identify interactions .
  • High-Throughput Screening (HTS) : Test multiple conditions in parallel using automated platforms.
  • Response Surface Methodology (RSM) : Model nonlinear relationships between variables (e.g., temperature vs. yield) .

Case Study :
To optimize methylene group introduction:

Screen alkylating agents (e.g., CH₂I₂ vs. CH₂Br₂).

Assess solvent effects (polar aprotic vs. nonpolar).

Use ANOVA to determine significant factors .

Q. What safety protocols are critical when handling intermediates in the synthesis of this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods for volatile reagents (e.g., AlCl₃, HCl).
  • Waste Management : Segregate halogenated byproducts for professional disposal .

Q. How can the bicyclic framework be modified to enhance stability or reactivity for targeted applications?

Methodological Answer:

  • Substituent Engineering :
    • Introduce electron-withdrawing groups (e.g., –NO₂) to stabilize reactive intermediates .
    • Use steric hindrance (e.g., bulky substituents at C7) to control regioselectivity.
  • Ring-Strain Analysis :
    • Calculate strain energy via DFT to predict ring-opening tendencies .

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